molecular formula C16H26N4O4 B8146672 2,5-Dibutoxyterephthalohydrazide

2,5-Dibutoxyterephthalohydrazide

Cat. No.: B8146672
M. Wt: 338.40 g/mol
InChI Key: PQAHUXXAKNMYDE-UHFFFAOYSA-N
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Preparation Methods

2,5-Dibutoxyterephthalohydrazide can be synthesized through the reaction of 2,5-dibutoxyterephthalic acid with hydrazine hydrate. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or dimethyl sulfoxide . The resulting product is then purified through recrystallization or column chromatography to obtain a high-purity compound.

Chemical Reactions Analysis

2,5-Dibutoxyterephthalohydrazide undergoes various chemical reactions, including:

Common reagents used in these reactions include aldehydes for condensation reactions and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically hydrazone-linkage COFs and other substituted derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dibutoxyterephthalohydrazide in COFs involves the formation of hydrazone linkages through condensation reactions with aldehyde derivatives. The alkoxy groups enhance the binding of uranium ions at the hydrazone sites through hydrogen bonding, facilitating selective extraction . In pollution capture, the COFs’ pore environment is engineered to optimize the capture of iodine pollutants .

Comparison with Similar Compounds

2,5-Dibutoxyterephthalohydrazide can be compared with other similar compounds such as:

    2,5-Dimethoxyterephthalohydrazide: Similar structure but with methoxy groups instead of butoxy groups.

    2,5-Diethoxyterephthalohydrazide: Similar structure but with ethoxy groups instead of butoxy groups.

    2,5-Dipropoxyterephthalohydrazide: Similar structure but with propoxy groups instead of butoxy groups.

The uniqueness of this compound lies in its specific alkoxy groups, which enhance binding interactions and improve the performance of COFs in selective extraction and pollution capture applications .

Properties

IUPAC Name

2,5-dibutoxybenzene-1,4-dicarbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4/c1-3-5-7-23-13-9-12(16(22)20-18)14(24-8-6-4-2)10-11(13)15(21)19-17/h9-10H,3-8,17-18H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAHUXXAKNMYDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1C(=O)NN)OCCCC)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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